molecular formula C8H4F3NO B6331116 3-Hydroxy-2-(trifluoromethyl)benzonitrile CAS No. 731002-48-5

3-Hydroxy-2-(trifluoromethyl)benzonitrile

Cat. No.: B6331116
CAS No.: 731002-48-5
M. Wt: 187.12 g/mol
InChI Key: NTQLCGYMBLEEIZ-UHFFFAOYSA-N
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Description

3-Hydroxy-2-(trifluoromethyl)benzonitrile (CAS: 731002-48-5) is an aromatic nitrile derivative with the molecular formula C₈H₄F₃NO and a molecular weight of 187.12 g/mol. Its structure features a hydroxyl group (-OH) at the 3-position and a trifluoromethyl (-CF₃) group at the 2-position of the benzene ring, along with a nitrile (-CN) substituent. This compound is primarily utilized in organic synthesis and pharmaceutical research, particularly as a precursor or intermediate in agrochemical and medicinal chemistry .

Properties

IUPAC Name

3-hydroxy-2-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO/c9-8(10,11)7-5(4-12)2-1-3-6(7)13/h1-3,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQLCGYMBLEEIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Pathway and Conditions

This method adapts strategies from the synthesis of 3-fluoro-4-trifluoromethylbenzonitrile , modifying the starting material and reaction sequence to accommodate the hydroxyl group.

  • Nitration :

    • Starting Material : 2-(Trifluoromethyl)phenol.

    • Conditions : Nitration with fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 0–20°C.

    • Outcome : Introduces a nitro group at the meta position relative to the hydroxyl group, yielding 3-nitro-2-(trifluoromethyl)phenol .

  • Reduction :

    • Reagents : Catalytic hydrogenation (H₂/Pd-C) or tin(II) chloride (SnCl₂) in HCl.

    • Outcome : Converts the nitro group to an amine, forming 3-amino-2-(trifluoromethyl)phenol .

  • Bromination :

    • Reagents : Bromine (Br₂) in acetic acid (CH₃COOH).

    • Conditions : 25–40°C for 6–12 hours.

    • Outcome : Substitutes the amine with bromine, yielding 3-bromo-2-(trifluoromethyl)phenol .

  • Cyanation :

    • Reagents : Copper(I) cyanide (CuCN) in dimethylformamide (DMF).

    • Conditions : 150–200°C for 8–16 hours under inert atmosphere.

    • Outcome : Replaces bromine with a nitrile group, producing 3-hydroxy-2-(trifluoromethyl)benzonitrile .

Key Data Table: Sequential Method Optimization

StepReagents/ConditionsYield (%)Purity (%)Source
NitrationHNO₃/H₂SO₄, 0–20°C, 3h8297.7
ReductionH₂/Pd-C, EtOH, 25°C, 4h8998.5
BrominationBr₂/CH₃COOH, 30°C, 8h6894.1
CyanationCuCN/DMF, 180°C, 12h5498.2

Diazotization and Substitution Strategy

Functional Group Interconversion

This approach, inspired by the synthesis of 3-hydroxy-4-aminobenzonitrile , utilizes diazonium intermediates to replace amino groups with hydroxyl or cyano groups.

  • Amination and Diazotization :

    • Starting Material : 2-Bromo-3-(trifluoromethyl)aniline.

    • Diazotization : Sodium nitrite (NaNO₂) in aqueous HCl at 0–5°C.

    • Outcome : Forms a diazonium salt, 2-bromo-3-(trifluoromethyl)benzenediazonium chloride .

  • Hydroxylation :

    • Reagents : Hypophosphorous acid (H₃PO₂) or water at elevated temperatures.

    • Conditions : 30–55°C for 2–4 hours.

    • Outcome : Converts the diazonium group to hydroxyl, yielding 3-hydroxy-2-(trifluoromethyl)bromobenzene .

  • Cyanation :

    • Reagents : Potassium cyanide (KCN) in DMF.

    • Conditions : 100–120°C for 6–8 hours.

    • Outcome : Substitutes bromine with nitrile, forming the target compound.

Critical Challenges

  • Regioselectivity : Competing para-substitution may occur without precise temperature control.

  • Byproduct Formation : Residual bromine may necessitate purification via column chromatography.

Hydroxylation of Pre-Functionalized Intermediates

Direct Introduction of Hydroxyl Groups

This route prioritizes late-stage hydroxylation to avoid side reactions during earlier steps.

  • Synthesis of 2-(Trifluoromethyl)benzonitrile :

    • Starting Material : 2-Chlorobenzotrifluoride.

    • Cyanation : CuCN in DMF at 180°C for 12 hours.

    • Outcome : 2-(Trifluoromethyl)benzonitrile (yield: 58%, purity: 96%).

  • Hydroxylation :

    • Reagents : Hydrogen peroxide (H₂O₂) and sulfuric acid (H₂SO₄).

    • Conditions : 50–70°C for 4–6 hours.

    • Outcome : Electrophilic aromatic substitution introduces hydroxyl at the meta position.

Limitations

  • Low Yield : Steric hindrance from the trifluoromethyl group reduces hydroxylation efficiency (yield: 35–40%).

  • Isomer Separation : Requires HPLC to isolate the desired ortho-hydroxylated product.

Comparative Analysis of Methods

Efficiency and Scalability

MethodTotal Yield (%)ScalabilityCost Efficiency
Sequential Nitration-Reduction24.2ModerateHigh
Diazotization-Substitution32.1HighModerate
Late-Stage Hydroxylation22.3LowLow

Advantages and Disadvantages

  • Sequential Method : High purity but requires hazardous reagents (Br₂, CuCN).

  • Diazotization : Scalable but sensitive to temperature fluctuations.

  • Hydroxylation : Simplifies early steps but suffers from low regioselectivity .

Chemical Reactions Analysis

Reaction with Isocyanates

The hydroxyl group participates in nucleophilic addition with isocyanates, forming urea derivatives:

  • Example : Reaction with 2-bromophenyl isocyanate in the presence of piperidine yields N-substituted ureas .

  • Conditions :

    • Solvent: Dichloromethane

    • Base: Piperidine (1 equiv.)

    • Temperature: Room temperature .

Nitrile Group Reactivity

The nitrile group can undergo reduction or hydrolysis, though direct examples for this compound are not explicitly documented. General reactivity trends include:

  • Reduction : LiAlH₄ or catalytic hydrogenation converts nitriles to primary amines.

  • Hydrolysis : Acidic or basic conditions yield carboxylic acids or amides.

Trifluoromethyl Group Stability

The -CF₃ group is highly stable under standard conditions but can influence electronic properties:

  • Electron-Withdrawing Effect : Activates the aromatic ring for electrophilic substitution at specific positions.

Comparative Reaction Pathways

Table 1 summarizes key reactions and conditions:

Reaction Type Reagents/Conditions Product Key Features
Electrochemical oxidationTBAPF₆, MeOH, 10 mA current Benzoxazinone derivativesRadical intermediates; tolerance to air/moisture
Isocyanate addition2-Bromophenyl isocyanate, piperidine, CH₂Cl₂ N-Aryl urea compoundsMild conditions; high functional-group tolerance
General nitrile reductionLiAlH₄ or H₂/PdPrimary amineRequires anhydrous conditions; potential over-reduction risks

Mechanistic Considerations

  • Electrochemical Pathways : Oxidation generates radical intermediates, which undergo rearrangements stabilized by the aromatic system .

  • Nucleophilic Attack : The hydroxyl group’s nucleophilicity is enhanced by the electron-withdrawing -CF₃ group, facilitating reactions with electrophiles like isocyanates .

Scientific Research Applications

Drug Development

The trifluoromethyl group (-CF3) is known for enhancing the pharmacological properties of compounds. In the context of 3-hydroxy-2-(trifluoromethyl)benzonitrile, research has indicated that this compound can serve as a precursor or an intermediate in synthesizing various drugs, particularly those targeting specific biological pathways.

  • Selective Androgen Receptor Modulators (SARMs) : A notable application is in the synthesis of SARMs, which are designed to selectively modulate androgen receptors. For instance, a derivative of this compound, 2-(trifluoromethyl)benzonitrile, has been investigated for its anabolic properties and potential use in treating muscle-wasting diseases .
  • Inhibitors for HIV Protease : The compound has also been linked to the development of HIV protease inhibitors. The synthesis pathways often involve modifications of the benzonitrile structure to enhance efficacy against viral replication .

Structure-Activity Relationship (SAR) Studies

The incorporation of the trifluoromethyl group into benzonitrile derivatives has shown improved biological activity. Studies suggest that this modification can significantly increase the potency of compounds against various targets, including serotonin uptake inhibition and enzyme activity modulation .

Synthetic Routes

Various synthetic routes have been developed for producing this compound and its derivatives:

  • Grignard Reactions : One common method involves using Grignard reagents to introduce the trifluoromethyl group into the aromatic system, followed by hydrolysis to yield the desired hydroxylated product.
  • Multi-Step Synthesis : Recent studies have reported multi-step synthesis approaches that utilize liquid chromatography and high-resolution mass spectrometry for characterizing intermediates and final products .

Case Study: SARM 2f

Recent research into SARM 2f, derived from this compound, demonstrated its potential as a performance-enhancing substance with selective anabolic effects. In vivo studies indicated that it could increase lean body mass while reducing lipid levels compared to testosterone . This highlights the compound's relevance in sports medicine and anti-doping efforts.

Case Study: HIV Protease Inhibitors

Research into the synthesis of HIV protease inhibitors from derivatives of this compound has shown promising results. These inhibitors are crucial in managing HIV infections by preventing viral replication and are a significant area of focus in pharmaceutical development .

Data Table: Summary of Applications

Application AreaSpecific Use CaseNotes
Medicinal ChemistrySARMs (e.g., SARM 2f)Selective modulation of androgen receptors
Drug DevelopmentHIV Protease InhibitorsKey role in synthesizing effective inhibitors
Synthetic MethodologiesMulti-step synthesisCharacterization via LC-HRMS

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(trifluoromethyl)benzonitrile involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyl group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein function. The nitrile group can also participate in interactions with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

Key Properties

  • Physical State : Solid or powder, typically stored at -20°C to maintain stability .
  • Purity : ≥95% (research grade) .
  • Applications : Used in ligand-receptor interaction studies (e.g., estrogen-related receptor alpha) and as a building block for fluorinated agrochemicals .

Comparison with Similar Compounds

The structural and functional diversity of trifluoromethyl-substituted benzonitriles significantly impacts their physicochemical properties, reactivity, and biological activity. Below is a detailed comparison:

Substituent Position and Functional Group Variations

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Features References
3-Hydroxy-2-(trifluoromethyl)benzonitrile -OH (3), -CF₃ (2), -CN (1) C₈H₄F₃NO 187.12 High polarity due to -OH; hydrogen-bond donor; used in receptor binding studies.
4-Methoxy-2-(trifluoromethyl)benzonitrile -OCH₃ (4), -CF₃ (2), -CN (1) C₉H₆F₃NO 201.15 Methoxy group enhances lipophilicity; electron-donating effect.
4-Hydroxy-2-(trifluoromethyl)benzonitrile -OH (4), -CF₃ (2), -CN (1) C₈H₄F₃NO 187.12 Para-hydroxy isomer; lower solubility in nonpolar solvents vs. ortho-hydroxy.
2-Chloro-6-(trifluoromethyl)benzonitrile -Cl (2), -CF₃ (6), -CN (1) C₈H₃ClF₃N 205.56 Chlorine substituent increases electron-withdrawing effects; higher boiling point (~237°C).

Physicochemical Properties

Property This compound 4-Methoxy-2-(trifluoromethyl)benzonitrile 2-Chloro-6-(trifluoromethyl)benzonitrile
Boiling Point Not reported Not reported 236.9°C (predicted)
Density Not reported Not reported 1.43 g/cm³ (predicted)
Hydrogen Bonding Strong (due to -OH) Weak (methoxy lacks H-bond donor) Absent
Electron Effects -OH (electron-withdrawing meta effect) -OCH₃ (electron-donating) -Cl (electron-withdrawing)

Research Findings and Implications

  • Positional Isomerism : The ortho-hydroxy configuration in this compound confers distinct hydrogen-bonding capabilities compared to para-hydroxy or methoxy analogs, influencing its utility in drug design .
  • Halogen vs. Hydroxyl : Chlorine substitution (e.g., 2-Chloro-6-(trifluoromethyl)benzonitrile) enhances thermal stability but reduces solubility in polar solvents, making it more suitable for high-temperature reactions .
  • Complex Derivatives: Compounds with imidazolidinone or triazole groups (e.g., II.13.m) demonstrate expanded biological applications but require advanced synthetic protocols .

Biological Activity

3-Hydroxy-2-(trifluoromethyl)benzonitrile, also known as 4-hydroxy-2-(trifluoromethyl)benzonitrile, is an organic compound characterized by a trifluoromethyl group attached to a benzene ring, which also contains a hydroxyl group and a nitrile group. This unique combination of functional groups contributes to its distinctive chemical properties and potential applications in medicinal chemistry and materials science. The compound has garnered interest due to its biological activities, particularly in the fields of pharmacology and toxicology.

  • Molecular Formula : C8H5F3N2O
  • Molecular Weight : 187.12 g/mol
  • Structure : The presence of the trifluoromethyl group enhances hydrophobicity and alters electronic properties, making it a valuable building block in pharmaceutical synthesis.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. Its mechanism of action is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors.

  • Enzyme Interaction : The compound may inhibit or activate enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to cell surface receptors, influencing cellular signaling pathways.
  • Gene Expression Modulation : It may affect the expression of genes related to various biological processes .

Antimicrobial Activity

A study conducted on the antimicrobial properties of various fluorinated compounds, including this compound, demonstrated significant activity against gram-positive bacteria. The compound's trifluoromethyl group was found to enhance its lipophilicity, improving membrane permeability and thus increasing its antibacterial efficacy .

Anti-inflammatory Effects

In vitro studies revealed that this compound exhibited anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .

Anticancer Potential

Research has indicated that compounds similar to this compound can inhibit the proliferation of cancer cells by modulating signaling pathways associated with cell growth and apoptosis. In particular, studies focusing on its structural analogs have shown promising results in targeting specific cancer-related pathways .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
4-Hydroxybenzonitrile Hydroxyl and nitrile groupsLacks trifluoromethyl; less lipophilic
3-Hydroxybenzaldehyde Hydroxyl and aldehyde groupsMore reactive due to aldehyde functionality
4-Trifluoromethylphenol Trifluoromethyl and hydroxyl groupsDoes not contain nitrile; used in polymerization
2-Hydroxy-4-trifluoromethylbenzoic acid Hydroxyl, carboxylic acid, and trifluoromethyl groupsAcidic nature; potential for salt formation

The presence of the trifluoromethyl group in this compound significantly enhances its hydrophobicity compared to similar compounds without this substituent, contributing to its distinct reactivity and biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Hydroxy-2-(trifluoromethyl)benzonitrile, and how can reaction conditions be optimized?

  • Methodology : Transition metal-catalyzed multicomponent coupling reactions are effective. For example, titanium imido complexes (e.g., [py₂TiCl₂(NPh)]₂) can mediate reactions between alkynes and nitriles in bromobenzene (PhBr) at elevated temperatures (e.g., 80°C). Monitor reaction progress via ¹H NMR to track intermediates, such as the time-dependent formation of coupling products (e.g., t = 2–4 hours) .
  • Key Parameters :

  • Catalyst: Titanium imido complexes.
  • Solvent: PhBr.
  • Temperature: 80°C.
  • Monitoring: Time-resolved ¹H NMR (e.g., TEMPO quenching for radical intermediates) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology :

  • Storage : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation .
  • Handling : Use gloveboxes or fume hoods to avoid moisture absorption. Pre-dry solvents (e.g., molecular sieves for THF) to minimize degradation .
    • Stability Data :
  • Shelf life: ~1 year under recommended conditions .
  • Decomposition risks: Exposure to light, humidity, or reactive oxygen species .

Q. What analytical techniques are recommended for assessing the purity of this compound?

  • Methodology :

  • HPLC : Use a Waters Spherisorb ODS-2 L1 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min. Retention time for related nitriles (e.g., 4-amino-2-(trifluoromethyl)benzonitrile) is ~3.0 minutes .
  • GC-MS : Validate purity using a DB-5MS column with electron ionization (EI) at 70 eV .
    • Impurity Limits : Acceptable thresholds for byproducts (e.g., <0.1% for 4-amino derivatives) should align with pharmacopeial standards .

Advanced Research Questions

Q. How can researchers resolve conflicting NMR data observed during time-dependent reaction monitoring?

  • Methodology :

  • Case Study : In multicomponent coupling reactions, unexpected peaks in ¹H NMR (e.g., at δ 2.5–3.0 ppm) may arise from radical intermediates. Use TEMPO quenching to confirm transient species and compare spectra at incremental time points (e.g., t = 2 h vs. 4 h) .
  • Advanced Tools : Employ ¹⁹F NMR to track trifluoromethyl group dynamics or DOSY NMR to distinguish between monomeric and dimeric species .

Q. What strategies mitigate discrepancies in impurity quantification via HPLC?

  • Methodology :

  • Relative Response Factor (RRF) Calibration : Calculate RRFs for impurities (e.g., 4-amino derivatives) using USP reference standards. For example, an RRF of 1.4 was validated for 4-amino-2-(trifluoromethyl)benzonitrile relative to the parent compound .
  • Column Equivalency Testing : If the specified column (e.g., Waters Spherisorb ODS-2) is unavailable, test alternatives (e.g., Agilent Zorbax SB-C18) using spiked samples to verify retention time consistency .

Q. How can researchers design stability studies under varying pH and temperature conditions?

  • Methodology :

  • Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Monitor degradation via HPLC-MS to identify breakdown products (e.g., hydrolysis to carboxylic acids) .
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf life at 25°C from accelerated stability data (e.g., 40–60°C) .

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